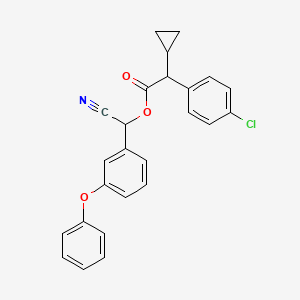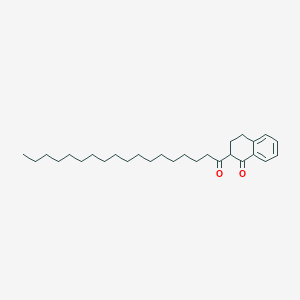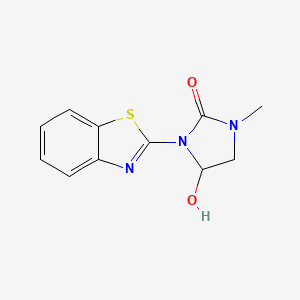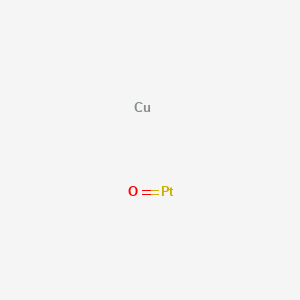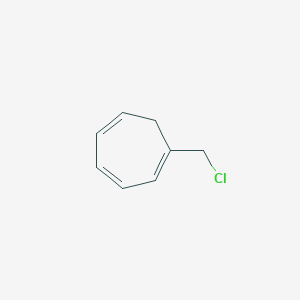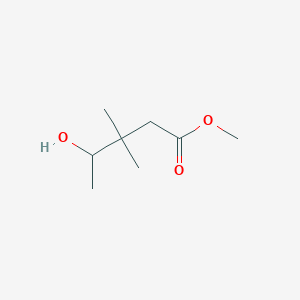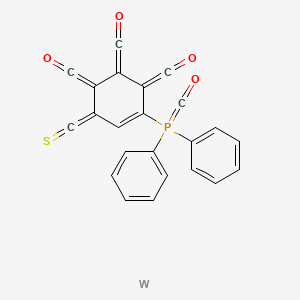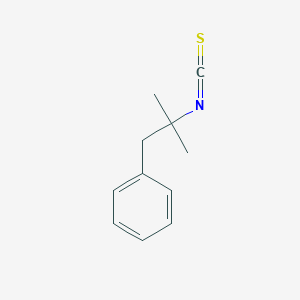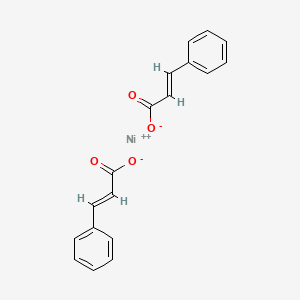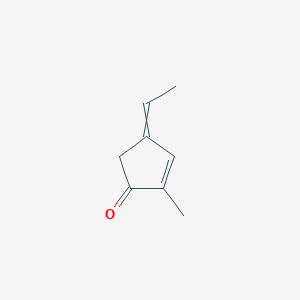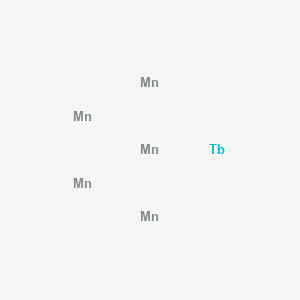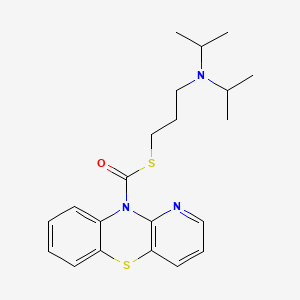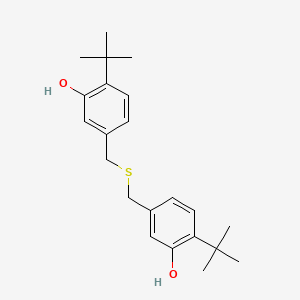
Sulfide, bis(4-t-butyl-m-cresyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, bis(4-t-butyl-m-cresyl)-: is an organic compound with the molecular formula C22H30O2S . It is also known by other names such as 4,4’-Thiobis(6-tert-butyl-m-cresol) and bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide . This compound is characterized by its aromatic structure and the presence of tert-butyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
The synthesis of Sulfide, bis(4-t-butyl-m-cresyl)- typically involves the reaction of 4-tert-butyl-m-cresol with sulfur or sulfur-containing reagents. One common method is the reaction of 4-tert-butyl-m-cresol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or chloroform at elevated temperatures to facilitate the formation of the sulfide bond .
Análisis De Reacciones Químicas
Sulfide, bis(4-t-butyl-m-cresyl)-: undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Sulfide, bis(4-t-butyl-m-cresyl)-: has several applications in scientific research and industry:
Antioxidant: It is used as an antioxidant in the rubber and plastics industry to prevent oxidative degradation.
Stabilizer: It serves as a stabilizer in polyethylene and polyolefin packaging materials for foodstuffs.
Biological Studies: The compound is used in studies related to oxidative stress and its effects on biological systems.
Mecanismo De Acción
The antioxidant properties of Sulfide, bis(4-t-butyl-m-cresyl)- are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups enhance its stability and effectiveness as an antioxidant by providing steric hindrance, which protects the phenolic hydroxyl groups from rapid oxidation .
Comparación Con Compuestos Similares
Sulfide, bis(4-t-butyl-m-cresyl)-: can be compared with other similar compounds such as:
4,4’-Thiobis(6-tert-butyl-3-cresol): Similar structure but with different substitution patterns on the aromatic rings.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: Another name for the same compound, highlighting its structural features.
This compound stands out due to its unique combination of antioxidant properties and stability, making it valuable in various industrial applications.
Propiedades
Número CAS |
63979-95-3 |
|---|---|
Fórmula molecular |
C22H30O2S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-tert-butyl-5-[(4-tert-butyl-3-hydroxyphenyl)methylsulfanylmethyl]phenol |
InChI |
InChI=1S/C22H30O2S/c1-21(2,3)17-9-7-15(11-19(17)23)13-25-14-16-8-10-18(20(24)12-16)22(4,5)6/h7-12,23-24H,13-14H2,1-6H3 |
Clave InChI |
QBYUZGABCGMOKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)CSCC2=CC(=C(C=C2)C(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


